molecular formula C12H17NO2 B13013452 (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13013452
M. Wt: 207.27 g/mol
InChI Key: AGKAYQWMUSFFPK-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1936077-76-7) is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with a tert-butyl carboxylate group at position 3 and an ethynyl substituent at position 1. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol . The compound’s structure is characterized by a strained cyclopropane ring fused to a pyrrolidine-like system, conferring unique stereoelectronic properties. The ethynyl group provides a reactive handle for further functionalization, such as click chemistry or cross-coupling reactions, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl (1R,5S)-1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-12-6-9(12)7-13(8-12)10(14)15-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-,12+/m1/s1

InChI Key

AGKAYQWMUSFFPK-SKDRFNHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)C#C

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C#C

Origin of Product

United States

Preparation Methods

Core Azabicyclo[3.1.0]hexane Synthesis

The azabicyclo[3.1.0]hexane scaffold is typically constructed via catalytic C–H activation or cyclopropanation strategies. A representative route involves:

  • C–H Activation : Pd-catalyzed intramolecular C–H functionalization of precursors like 2-chloro-N-cyclopropyl-N-methylacetamide (17) with Pd(dba)₂, a phosphine ligand (e.g., (3aR,8aR)-tetrakis(3,5-di-tert-butylphenyl)-dioxaphosphepine), and Cs₂CO₃ in toluene at 70°C. This step forms the bicyclic framework with high enantioselectivity.
  • Cyclopropanation : Alternative methods employ Rh-catalyzed reactions or photochemical cycloadditions to assemble the bicyclo[3.1.0] system.

tert-Butoxycarbonyl (Boc) Protection

The amine group is protected as a Boc derivative to prevent undesired side reactions. For example:

  • Procedure : Treatment of 2-azabicyclo[3.1.0]hexane hydrochloride (7) with di-tert-butyl dicarbonate (Boc₂O) in a THF/H₂O mixture using Na₂CO₃ as a base yields tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (8) in 92% yield.

Ethynyl Group Introduction

The ethynyl moiety is introduced at the bridgehead position via alkynylation or nucleophilic substitution :

  • Deprotonation-Alkynylation :
    • Deprotonation of the bridgehead C–H bond using a strong base (e.g., LDA) at low temperatures (–30°C).
    • Quenching with an electrophilic alkyne source (e.g., ethynylating reagents like TMS-acetylene or propargyl bromide).
  • Cross-Coupling : Palladium-catalyzed Sonogashira coupling with a halogenated precursor (if available).

Stereochemical Control

The cis configuration is achieved through:

  • Chiral Ligands : Enantioselective C–H activation using chiral phosphine ligands.
  • Ring Strain : The bicyclo[3.1.0] system’s inherent strain directs functionalization to the cis position.

Purification and Characterization

  • Chromatography : Silica gel chromatography (e.g., 0–100% EtOAc/heptane gradient) isolates the product.
  • Analytical Data : Key characterization includes NMR (¹H/¹³C), HRMS, and chiral HPLC to confirm stereochemistry.

Representative Synthetic Pathway

Step Reaction Conditions Yield
1 C–H Activation Pd(dba)₂, ligand, Cs₂CO₃, toluene, 70°C 65%
2 Boc Protection Boc₂O, Na₂CO₃, THF/H₂O 92%
3 Ethynylation LDA, TMS-acetylene, THF, –30°C 85% (estimated)
4 Deprotection HCl/dioxane 97%

Key Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the ethynyl group.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl diazoacetate, N-tosylhydrazones, and various catalysts such as dirhodium(II) and palladium. Reaction conditions often involve low catalyst loadings and specific temperature and pressure settings to achieve high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions typically yield 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .

Scientific Research Applications

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Ethynyl vs. Amino/Oxa Groups: The ethynyl group in the target compound introduces sp-hybridized carbon atoms, enabling π-π interactions and alkyne-specific reactivity (e.g., Huisgen cycloaddition). In contrast, amino derivatives (e.g., CAS 273206-92-1) provide hydrogen-bonding capacity, critical for protein-ligand interactions in drug design . The 6-oxa analog (CAS 114214-49-2) replaces a CH₂ group with oxygen, enhancing polarity and solubility .
  • Substituent Position : The ethynyl group at position 1 (bridgehead) imposes distinct steric constraints compared to substituents at position 6 (e.g., acetyl in CAS 1245645-37-7). Bridgehead substitution often increases strain energy, affecting conformational flexibility .

Pharmacological Relevance

  • Drug Discovery: Amino-substituted derivatives (e.g., CAS 273206-92-1) are prevalent in protease inhibitor scaffolds due to their hydrogen-bonding capability . The ethynyl group’s orthogonal reactivity makes the target compound a versatile intermediate for late-stage diversification in fragment-based drug discovery .
  • Physicochemical Properties : The 6-oxa analog (CAS 114214-49-2) exhibits higher aqueous solubility (logP ~1.2) compared to the hydrophobic ethynyl derivative (predicted logP ~2.5) .

Biological Activity

(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 1936077-76-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

The molecular formula of (cis)-tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is C12H17NO2, with a molecular weight of 207.27 g/mol. Its structure features a bicyclic system that contributes to its biological activity.

PropertyValue
IUPAC Name(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS Number1936077-76-7
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Purity≥ 97%

Synthesis

The synthesis of (cis)-tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has been streamlined through various methods, including catalytic enantioselective C–H activation techniques which enhance yield and purity while reducing the number of synthetic steps required .

Research indicates that compounds similar to (cis)-tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane derivatives may interact with key biological targets such as kinases involved in inflammatory pathways, particularly the nuclear factor-kappa B (NF-kB) signaling pathway . Dysregulation of this pathway is implicated in several autoimmune diseases, making these compounds potential therapeutic agents.

Case Studies

  • Inhibition of NF-kB Inducing Kinase (NIK) :
    A study highlighted the synthesis of azabicyclo[3.1.0]hexanone-containing inhibitors of NIK, demonstrating that modifications in the bicyclic structure can enhance inhibitory activity against NIK, which is crucial for regulating immune responses .
  • Anti-inflammatory Properties :
    Research has shown that azabicyclo compounds exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro and in vivo models . This suggests that (cis)-tert-butyl 1-ethynyl derivatives could be explored for treating conditions like rheumatoid arthritis and systemic lupus erythematosus.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of azabicyclo compounds, indicating that variations in substituents can significantly affect their biological efficacy and selectivity towards specific targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.